molecular formula C14H10Cl2O2 B1420724 3-[(3-Chlorobenzyl)oxy]benzoyl chloride CAS No. 136996-42-4

3-[(3-Chlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1420724
CAS No.: 136996-42-4
M. Wt: 281.1 g/mol
InChI Key: LKBYYJJQHIUMPH-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzyl)oxy]benzoyl chloride is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(3-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBYYJJQHIUMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Melting Point Determination of 3-[(3-Chlorobenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Chlorobenzyl)oxy]benzoyl chloride, also identified by its CAS Number 220847-86-9 and as the research compound Valategrast, is a molecule of significant interest within the domains of medicinal chemistry and drug development.[1][2][3][4] As an acyl chloride, its reactivity is a cornerstone of its utility in synthesizing a variety of ester and amide derivatives, making it a valuable intermediate in the creation of novel therapeutic agents. This guide provides a comprehensive overview of the known physical properties of this compound and offers a detailed, field-proven protocol for the experimental determination of its melting point, a critical parameter for assessing purity and ensuring consistency in research and development applications.

Core Physical and Chemical Characteristics

Understanding the fundamental physical and chemical properties of a compound is paramount for its effective handling, application, and the interpretation of experimental outcomes. While extensive physical data for this compound is not widely published, key identifiers and calculated properties are summarized below. The lack of a publicly documented melting point underscores the necessity for a reliable experimental protocol for its determination, which will be addressed in detail in the subsequent section.

PropertyValueSource
Chemical Name This compound-
Synonym Valategrast[1][2][4]
CAS Number 220847-86-9[1][2][3]
Molecular Formula C₁₄H₁₀Cl₂O₂-
Molecular Weight 281.14 g/mol [5]
Melting Point Not available in public literature-

The molecular structure of this compound incorporates a benzoyl chloride moiety, which is known to be reactive, particularly towards nucleophiles such as water, alcohols, and amines.[6] The presence of the 3-chlorobenzyl ether linkage further contributes to the molecule's overall size and potential intermolecular interactions, which are expected to influence its physical state and melting point. Given its classification as a research chemical, it is imperative that handling is conducted with appropriate safety precautions, as will be detailed later in this guide.[5]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a crucial physical property that provides insights into its purity.[7] A sharp melting range (typically 0.5-1.0°C) is indicative of a high degree of purity, whereas a broad melting range at a depressed temperature often suggests the presence of impurities.[7] The following protocol outlines a robust and self-validating method for determining the melting point of this compound using a modern digital melting point apparatus.

Causality Behind Experimental Choices

The choice of a slow heating rate (1-2°C per minute) as the sample approaches its melting point is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[8] This minimizes thermal lag and allows for an accurate observation of the temperature at which the phase transition from solid to liquid occurs. A preliminary, rapid heating is recommended for unknown samples to establish an approximate melting range, which then informs the more precise, slower measurement.[3] This two-tiered approach balances efficiency with accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Obtain a capillary tube (typically 1 mm internal diameter) sealed at one end.[9]

    • Press the open end of the capillary tube into the powdered sample, forcing a small amount of the compound into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[8] The packed sample height should be between 2-3 mm.[9]

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the digital thermometer is correctly positioned and calibrated.

  • Approximate Melting Point Determination (for unknown samples):

    • Set the apparatus to a rapid heating rate (e.g., 10-20°C per minute).[3]

    • Observe the sample and record the temperature at which it begins to melt and the temperature at which it is completely molten. This provides an approximate melting range.

    • Allow the apparatus to cool sufficiently before proceeding.

  • Precise Melting Point Determination:

    • Using a fresh sample, set the starting temperature of the apparatus to at least 20°C below the approximate melting point observed in the previous step.[8]

    • Set the heating rate to a slow ramp, typically 1-2°C per minute, as the temperature approaches the expected melting point.

    • Carefully observe the sample through the magnified viewing port.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).[8]

    • Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).[8]

    • The recorded temperatures constitute the melting point range.

    • For validation, repeat the precise measurement with at least two more fresh samples to ensure reproducibility. Consistent results across multiple measurements enhance the trustworthiness of the data.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Obtain Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B Invert & Tap C Insert into Apparatus B->C D Rapid Heating (Approx. MP) C->D If MP is unknown E Slow Heating (1-2°C/min) C->E If approx. MP is known D->E Cool & use fresh sample F Record T_onset & T_complete E->F G Repeat with Fresh Sample (x2) F->G H Report Melting Point Range G->H Consistent results

Sources

Navigating the Chemistry of 3-[(3-Chlorobenzyl)oxy]benzoyl Chloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Chlorobenzyl)oxy]benzoyl chloride is a complex bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility as a chemical intermediate in the synthesis of novel compounds is underscored by its inherent reactivity. This reactivity, primarily driven by the benzoyl chloride moiety, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety data, handling procedures, and emergency responses pertinent to this compound, compiled to ensure the well-being of laboratory personnel and the integrity of research.

I. Chemical Identity and Physicochemical Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₄H₁₀Cl₂O₂[1]

  • Molecular Weight: 281.14 g/mol [1]

  • Structure:

    Caption: Chemical structure of this compound.

II. Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from structurally similar compounds, this compound is anticipated to possess the following hazards:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage.[2][3]
Serious Eye Damage/Irritation1Causes serious eye damage.[2][3]
Acute Toxicity, Oral4Harmful if swallowed.
Acute Toxicity, Dermal4Harmful in contact with skin.[4]
Acute Toxicity, Inhalation3Toxic if inhaled.[3]
Respiratory Sensitization-May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin Sensitization1May cause an allergic skin reaction.[3][4]
Carcinogenicity1B/2Suspected of causing cancer.[4][5]

Signal Word: Danger[2][6]

Hazard Pictograms:

Caption: GHS pictograms for corrosive, health hazard, and acute toxicity (fatal or toxic).

III. Reactivity Profile and Stability

The primary driver of reactivity for this molecule is the acyl chloride functional group.

  • Reaction with Water: Acyl chlorides, including this compound, react violently with water, including atmospheric moisture, to produce the corresponding carboxylic acid (3-[(3-chlorobenzyl)oxy]benzoic acid) and corrosive hydrogen chloride (HCl) gas.[7][8] This reaction is exothermic and can lead to a dangerous increase in pressure within a closed container.

  • Reaction with Nucleophiles: It will react readily with other nucleophiles such as alcohols to form esters, and amines to form amides.[8] These reactions are also typically exothermic.

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[9] Contact with metals should be avoided, as the HCl generated from hydrolysis can corrode them, potentially producing flammable hydrogen gas.

  • Conditions to Avoid: High temperatures, open flames, sparks, and exposure to moisture should be strictly avoided.[10]

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.

IV. Safe Handling and Storage Protocols

A thorough understanding of the hazards is the foundation for safe handling. The following protocols are essential when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[2]

  • Skin and Body Protection: A lab coat, closed-toe shoes, and long pants are required. For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]

Handling Procedures
  • Moisture-Free Environment: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent hydrolysis.

  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid all contact with skin and eyes.[3]

  • Grounding: For transfers of larger quantities, containers should be grounded and bonded to prevent static discharge.[7][10]

  • Tools: Use non-sparking tools.[7][10]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[10] A corrosives cabinet is recommended.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.

V. Emergency Procedures

Prompt and correct action is critical in an emergency.

Spill Response
  • Evacuation: Immediately evacuate the area of all non-essential personnel.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb with an inert, dry material such as sand or vermiculite. Do not use combustible materials like paper towels.[11]

  • Neutralization: Cautiously neutralize the residue with a weak base, such as sodium bicarbonate, if appropriate and safe to do so.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

VI. Disposal Considerations

  • Waste Characterization: this compound and any contaminated materials must be treated as hazardous waste.

  • Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[2][4] Do not pour down the drain.

VII. Conclusion

This compound is a valuable research chemical, but its hazardous nature demands respect and meticulous adherence to safety protocols. By understanding its reactivity, employing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can safely harness its synthetic potential. This guide serves as a comprehensive resource to foster a culture of safety in the laboratory.

References

  • Vertex AI Search. (n.d.). Emergency Procedure Guide - Corrosive Liquids.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Environmental Solutions. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • University of Michigan-Dearborn Environmental Health and Safety & Emergency Management. (n.d.). General Use SOP for Corrosive Materials.
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • Sigma-Aldrich. (2025, August 14). Safety Data Sheet.
  • Central Drug House (P) Ltd. (n.d.). 3-Chloro Benzyl Chloride CAS No 620-20-2 Material Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 3-Chlorobenzoyl chloride.
  • CymitQuimica. (n.d.). 3-Chlorobenzyl chloride Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Sigma-Aldrich. (n.d.). 3-Chlorobenzyl chloride 98%.
  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChem. (n.d.). Benzoyl chloride, 3-chloro-.
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
  • US Hazmat Rentals. (n.d.). Acetyl chloride Chemical Storage Specifications.
  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). BENZOYL CHLORIDE. In CAMEO Chemicals.
  • Wikipedia. (n.d.). Benzoyl chloride.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - 3-Chlorobenzyl chloride.
  • United States Environmental Protection Agency (EPA). (n.d.). Benzyl chloride.
  • Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice: Benzoyl chloride ≥99 %.
  • Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014, November 27). Benzoyl chloride: Human health tier II assessment.

Sources

The Benzoyl Vector: Strategic Utilization of Benzoyl Chloride Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of benzoyl chloride derivatives in medicinal chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pharmacopeia of modern medicine, the benzoyl moiety appears with striking frequency—not merely as a structural decoration, but as a functional pharmacophore that modulates solubility, metabolic stability, and receptor affinity. At the heart of introducing this moiety lies benzoyl chloride and its substituted derivatives.[1] Far from being a simple commodity reagent, benzoyl chloride represents a "privileged electrophile" in drug design.[2] This guide dissects the technical utility of benzoyl chloride, moving beyond basic textbook reactivity to explore its strategic deployment in the synthesis of complex bioactive scaffolds, from local anesthetics to blockbuster oncological agents.

Part 1: The Electrophilic Warhead

Chemical Rationale

Benzoyl chloride (


) acts as a hard electrophile.[2] Its utility in medicinal chemistry stems from the specific electronic nature of the carbonyl carbon, which is activated by the inductive withdrawal of the chlorine atom and the resonance stabilization of the phenyl ring.
  • Lipophilicity Modulation: The introduction of a benzoyl group (benzoylation) significantly alters the partition coefficient (LogP) of a molecule. This is frequently used in prodrug design to enhance membrane permeability.[2]

  • Metabolic Blocking: Benzoylation of labile amines or alcohols can protect them from rapid Phase I metabolism (e.g., oxidation or hydrolysis), extending the half-life of the parent drug.

The Reactivity Landscape

The reagent serves as a divergent node in synthesis, capable of accessing three distinct chemical spaces critical to drug discovery:

  • Amides (Benzamides): Via nucleophilic acyl substitution with amines (e.g., Antipsychotics).[2]

  • Esters (Benzoates): Via reaction with alcohols/phenols (e.g., Local Anesthetics).[2]

  • Heterocycles: Via condensation-cyclization sequences (e.g., Oxadiazoles).[2]

ReactivityLandscape BzCl Benzoyl Chloride (Electrophile) Benzamide BENZAMIDES (e.g., Metoclopramide) BzCl->Benzamide Schotten-Baumann (Base) Ester BENZOATES (e.g., Procaine) BzCl->Ester Esterification (Pyridine/DMAP) Oxadiazole 1,2,4-OXADIAZOLES (Bioisosteres) BzCl->Oxadiazole Cyclodehydration (Heat) Ketone DIARYL KETONES (e.g., Fenofibrate) BzCl->Ketone Friedel-Crafts (AlCl3) Amine Primary/Secondary Amines Amine->Benzamide Alcohol Alcohols/Phenols Alcohol->Ester Amidoxime Amidoximes Amidoxime->Oxadiazole Arene Electron-Rich Arenes Arene->Ketone

Figure 1: The divergent synthetic utility of benzoyl chloride in generating core medicinal scaffolds.[2]

Part 2: Synthetic Architectures & Protocols

The Schotten-Baumann Protocol (Amide Formation)

The formation of benzamides is ubiquitous in drug synthesis. The Schotten-Baumann conditions (biphasic system) remain the gold standard for process chemistry due to the scavenging of the HCl byproduct by an aqueous base, preventing the protonation of the nucleophilic amine.

Protocol 1: General Synthesis of N-Substituted Benzamides

  • Scope: Applicable to primary and secondary amines.[2]

  • Reagents: Benzoyl chloride (1.1 eq), Amine (1.0 eq), 10% NaOH (aq), DCM or Diethyl Ether.[2]

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (10 mmol) in 10% aqueous NaOH (15 mL) in a round-bottom flask. If the amine is insoluble, add an organic co-solvent (DCM, 10 mL).[2]

  • Addition: Cool the mixture to 0°C. Add benzoyl chloride (11 mmol) dropwise via syringe over 15 minutes with vigorous stirring. Caution: Exothermic reaction.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor via TLC.

  • Workup:

    • If solid precipitates: Filter and wash with water and cold ethanol.[2]

    • If liquid: Separate the organic layer, wash with 1M HCl (to remove unreacted amine) and saturated

      
       (to remove benzoic acid byproduct).[2]
      
  • Validation: Recrystallize from ethanol/water. Confirm structure via

    
    -NMR (Look for benzoyl aromatic protons at 
    
    
    
    7.4–8.0 ppm).[2]
Heterocycle Construction: 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability.[2] Benzoyl chloride derivatives react with amidoximes to form O-acylamidoximes, which cyclize to the heterocycle.[2]

Mechanism:

  • O-Acylation: Amidoxime attacks the benzoyl chloride carbonyl.[2]

  • Cyclodehydration: Heating promotes the loss of water and ring closure.[2]

Part 3: Case Studies in Drug Synthesis

Classic Case: Procaine (Novocain)

Procaine represents the archetypal local anesthetic, designed to mimic cocaine without the addictive properties.[2] Its synthesis relies on 4-nitrobenzoyl chloride , demonstrating the compatibility of the acyl chloride functionality with subsequent reduction steps.

Synthetic Workflow:

  • Esterification: 4-Nitrobenzoyl chloride reacts with 2-(diethylamino)ethanol.[2]

  • Reduction: The nitro group is reduced (classically Fe/HCl or catalytic hydrogenation) to the aniline.[2]

ProcaineSynthesis NitroBzCl 4-Nitrobenzoyl Chloride Intermediate Intermediate: 2-(diethylamino)ethyl 4-nitrobenzoate NitroBzCl->Intermediate Esterification (-HCl) AminoEthanol 2-(Diethylamino)ethanol AminoEthanol->Intermediate Esterification (-HCl) Procaine PROCAINE (Target API) Intermediate->Procaine Nitro Reduction (H2, Ni or Fe/HCl)

Figure 2: Step-wise synthesis of Procaine highlighting the nitro-reduction sequence post-acylation.[2][3]

Complex Case: Paclitaxel (Taxol) Side Chain

The anticancer potency of Paclitaxel depends critically on the C-13 side chain: (2R,3S)-N-benzoyl-3-phenylisoserine.[2][4] The "benzoyl" group on the nitrogen is essential for tubulin binding affinity.[2]

  • Role of Benzoyl Chloride: In semi-synthetic production (from 10-deacetylbaccatin III), the side chain is often attached as a protected precursor.[2][5] The final N-benzoylation is achieved using benzoyl chloride under Schotten-Baumann conditions to install the pharmacophore precisely.[2]

Quantitative Data Summary:

DrugBenzoyl Derivative UsedFunction of MoietyTherapeutic Class
Procaine 4-Nitrobenzoyl chlorideLinker/LipophilicityLocal Anesthetic
Paclitaxel Benzoyl chlorideReceptor Binding (Tubulin)Oncology (Taxane)
Fenofibrate 4-Chlorobenzoyl chlorideCore Scaffold (Friedel-Crafts)Antilipemic
Moclobemide 4-Chlorobenzoyl chlorideAmide PharmacophoreAntidepressant

Part 4: Process Chemistry & Safety

Cost vs. Coupling Agents

In discovery chemistry, peptide coupling agents (HATU, EDC) are preferred for convenience.[2] However, in Process Chemistry (multi-kilogram scale), benzoyl chloride derivatives are superior due to:

  • Atom Economy: No massive urea/phosphoramide byproducts.[2]

  • Cost: Benzoyl chloride is a bulk commodity chemical.[2]

  • Purification: Byproducts (benzoic acid/HCl) are easily removed via aqueous extraction, unlike complex coupling reagent residues.[2]

Safety & Toxicology (E-E-A-T)
  • Lachrymator: Benzoyl chloride is a potent lachrymator.[2] All transfers must occur in a functioning fume hood.[2]

  • Moisture Sensitivity: Reacts violently with water to release HCl gas.[2] Storage containers must be sealed under inert gas (Nitrogen/Argon).[2]

  • Carcinogenicity: While benzoyl chloride itself is corrosive, some precursors (like benzyl chloride) are potential alkylating agents.[2] Proper PPE (gloves, goggles, face shield) is non-negotiable.[2]

References

  • Synthesis of Procaine Hydrochloride from p-Nitrobenzoyl Chloride. BenchChem Application Notes. Retrieved from [2]

  • Synthesis of the C-13 Side-Chain of Taxol. Current Organic Synthesis. Bentham Science.[2] Retrieved from

  • Benzoyl chloride. Wikipedia, The Free Encyclopedia.[2] Retrieved from [2]

  • A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles. BenchChem Technical Guides. Retrieved from [2]

  • Benzoyl Chloride Applications & Industry Insights. Gunjal Industries Blog. Retrieved from

Sources

A Technical Guide to IUPAC Nomenclature for Chlorobenzyl Oxy Benzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise and unambiguous naming of complex organic molecules is a cornerstone of chemical research and development. In fields such as medicinal chemistry and materials science, where subtle structural variations can lead to significant differences in function, a systematic nomenclature is not merely a formality but a necessity for clear communication and reproducibility. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for a specific class of compounds: chlorobenzyl oxy benzoyl chloride derivatives.

These molecules, characterized by a benzoyl chloride core linked via an ether (oxy) bridge to a chlorobenzyl substituent, present a clear case for the systematic application of nomenclature rules. Understanding these rules is essential for accurately describing such structures in publications, patents, and regulatory submissions.

Foundational Principles: Establishing Priority

The IUPAC system is built on a hierarchical structure that prioritizes functional groups.[1][2][3] When a molecule contains multiple functional groups, the one with the highest priority dictates the parent name and the suffix of the compound.[1][2] Lower-priority groups are treated as substituents and are indicated by prefixes.

For chlorobenzyl oxy benzoyl chloride derivatives, the principal functional groups are:

  • Acyl Halide (-COCl)

  • Ether (-O-)

  • Aromatic Halide (-Cl)

According to IUPAC priority rules, the acyl halide group ranks significantly higher than both ethers and halides.[4][5] This fundamental principle establishes the benzoyl chloride moiety as the parent structure of the molecule.

Systematic Naming Protocol: A Step-by-Step Methodology

The process of naming these complex derivatives can be broken down into a logical, sequential protocol. This self-validating system ensures that by following these steps, one can consistently arrive at the correct IUPAC name.

Step 1: Identify the Parent Structure

As determined by functional group priority, the parent structure is benzoyl chloride.[6][7][8] The name "benzoyl" is a preferred IUPAC name for the C₆H₅CO- group.[6][7] The numbering of the benzene ring of the parent structure begins at the carbon atom attached to the acyl chloride group, which is designated as C1.

Step 2: Identify and Deconstruct the Substituent

The entire remaining portion of the molecule attached to the benzoyl chloride ring is considered a single, complex substituent. This substituent is a (chlorobenzyl)oxy group. To name it correctly, we must deconstruct it further:

  • "Oxy" : This term signifies the ether linkage (-O-). In IUPAC nomenclature for ethers, the smaller alkyl or aryl group is combined with "oxy" to form an alkoxy or aryloxy prefix.[9][10][11]

  • "Chlorobenzyl" : This is the group attached to the oxygen atom. The term "benzyl" refers specifically to a C₆H₅CH₂– substituent.[12][13] The chlorine atom is a substituent on this benzyl group.

Step 3: Number the Substituent's Ring

The benzyl group has its own numbering system. The carbon of the methylene bridge (-CH₂-) is attached to the parent's oxy group. The carbon atom of the benzyl ring that is bonded to this methylene group is designated C1'. The positions of any substituents on this ring (in this case, chlorine) are indicated by numbers (e.g., 2'-, 3'-, or 4'-).

Step 4: Assemble the Full Substituent Name

The substituent name is assembled by indicating the position of the chlorine on the benzyl ring, followed by "chlorobenzyl," and enclosed in parentheses before adding "oxy." For example, if the chlorine is at the 4-position of the benzyl ring, the substituent name is (4-chlorobenzyl)oxy . Parentheses are crucial to avoid ambiguity and clarify that "4-chloro" describes the benzyl group, not the parent benzoyl chloride.

Step 5: Assemble the Final IUPAC Name

The final name is constructed by:

  • Indicating the position of the complex substituent on the parent benzoyl chloride ring (e.g., 2-, 3-, or 4-).

  • Adding the full, parenthesized substituent name.

  • Concluding with the parent name, "benzoyl chloride."

This assembly results in a name such as 4-((4-chlorobenzyl)oxy)benzoyl chloride . The use of nested parentheses is standard for complex substituents.

Visualization of the Naming Logic

To further clarify the decision-making process, the logical flow for naming these compounds can be represented graphically.

IUPAC_Naming_Workflow Start Analyze Molecular Structure FindGroups Identify all Functional Groups (Acyl Halide, Ether, Aryl Halide) Start->FindGroups Prioritize Determine Highest Priority Group (Acyl Halide > Ether, Halide) FindGroups->Prioritize Parent Assign Parent Structure: Benzoyl Chloride Prioritize->Parent Substituent Identify Complex Substituent: (chlorobenzyl)oxy Parent->Substituent NumberParent Number Parent Ring (C1 is at -COCl) Parent->NumberParent DeconstructSub Deconstruct Substituent: 'chloro' + 'benzyl' + 'oxy' Substituent->DeconstructSub AssembleFinal Assemble Final IUPAC Name NumberParent->AssembleFinal NumberSub Number Benzyl Ring (C1' is at -CH2-) DeconstructSub->NumberSub AssembleSub Assemble Substituent Name: e.g., (4-chlorobenzyl)oxy NumberSub->AssembleSub AssembleSub->AssembleFinal FinalName Example: 4-((4-chlorobenzyl)oxy)benzoyl chloride AssembleFinal->FinalName

Sources

Methodological & Application

Procedure for esterification with 3-[(3-Chlorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Esterification using 3-[(3-Chlorobenzyl)oxy]benzoyl chloride

Executive Summary

This guide details the protocol for synthesizing esters using This compound , a lipophilic benzoyl chloride derivative often employed in the synthesis of enzyme inhibitors and receptor modulators. Unlike simple aliphatic acyl chlorides, this reagent features a meta-substituted benzyl ether moiety, requiring specific handling to prevent ether cleavage while ensuring complete conversion.

The method described utilizes Nucleophilic Catalysis (DMAP) in an anhydrous environment, the gold standard for coupling sterically moderate benzoyl chlorides with complex alcohols.

Reagent Profile & Chemical Context

Reagent: this compound Function: Electrophilic Acyl Donor Key Structural Features:

  • Acyl Chloride: Highly reactive electrophile for nucleophilic acyl substitution.

  • Meta-Alkoxy Group: Electron-donating via resonance but withdrawing via induction; generally deactivates the carbonyl slightly compared to p-nitrobenzoyl chloride but remains highly reactive.

  • Benzyl Ether Linkage: Stable under basic esterification conditions but sensitive to strong Lewis acids or hydrogenation.

Reaction Class: Nucleophilic Acyl Substitution (Bimolecular).

Mechanistic Insight: The Role of DMAP

While triethylamine (TEA) acts as a proton scavenger, it is sterically hindered and a poor nucleophile. 4-Dimethylaminopyridine (DMAP) is essential as a nucleophilic catalyst . It attacks the acid chloride to form a highly electrophilic N-acylpyridinium intermediate, which is 10^4 times more reactive toward the alcohol than the free acid chloride.

DMAP_Mechanism AcylCl 3-[(3-Chlorobenzyl)oxy] benzoyl chloride Inter N-Acylpyridinium Salt (Activated) AcylCl->Inter + DMAP - Cl- DMAP DMAP (Catalyst) DMAP->Inter Product Final Ester Inter->Product + Alcohol Alcohol Target Alcohol (R-OH) Alcohol->Product Product->DMAP Regenerated Base TEA (Base) Salt TEA-HCl Base->Salt Scavenges HCl

Figure 1: Catalytic cycle of DMAP-mediated esterification.[1] DMAP activates the acyl donor, facilitating rapid attack by the alcohol.[2][3]

Detailed Experimental Protocol

Safety Warning: Acid chlorides are corrosive and lachrymators. Perform all operations in a fume hood. The reagent hydrolyzes to HCl upon contact with moisture.

Materials & Stoichiometry
ComponentRoleEquivalents (eq.)Notes
Target Alcohol Limiting Reagent1.0Must be dry (azeotrope with toluene if needed).
This compound Acyl Donor1.1 – 1.2Slight excess ensures full conversion.
Triethylamine (TEA) Base1.5 – 2.0Scavenges HCl. DIEA (Hünig's base) is an alternative.
DMAP Catalyst0.05 – 0.15-10 mol% is standard.
Dichloromethane (DCM) Solvent[0.1 M - 0.2 M]Anhydrous. THF is a viable alternative.[4]
Step-by-Step Procedure

1. Preparation of Reaction Vessel

  • Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar.

  • Cool to room temperature (RT) under a stream of Nitrogen (

    
    ) or Argon.
    
  • Rationale: Moisture converts the expensive acid chloride back to the carboxylic acid, stalling the reaction.

2. Solubilization

  • Dissolve 1.0 eq of Target Alcohol in anhydrous DCM.

  • Add 1.5 eq of Triethylamine (TEA) .

  • Add 0.1 eq of DMAP .

  • Cool the mixture to 0°C using an ice bath.

  • Rationale: Cooling controls the exotherm of the initial addition and minimizes side reactions (e.g., elimination of sensitive alcohols).

3. Addition of Acyl Chloride [2][5][6][7][8]

  • Dissolve 1.2 eq of this compound in a minimal amount of DCM.

  • Add this solution dropwise to the reaction mixture over 10–15 minutes.

  • Observation: A white precipitate (TEA·HCl) will form immediately.

4. Reaction & Monitoring

  • Allow the reaction to warm to RT naturally.

  • Stir for 2–4 hours .

  • Validation: Monitor by TLC (Check disappearance of Alcohol).

    • Stain: UV (254 nm) will visualize the benzoyl core strongly. Cerium Ammonium Molybdate (CAM) is useful for non-UV active alcohols.

5. Quenching & Workup

  • Quench: Add saturated aqueous

    
     (Sodium Bicarbonate) and stir for 15 minutes.
    
    • Mechanism:[2][3][5][6][9] This hydrolyzes excess acid chloride to the acid salt, which remains in the aqueous layer.

  • Separation: Transfer to a separatory funnel. Separate phases.

  • Washes:

    • Aqueous Phase: Extract once with DCM.

    • Combined Organics: Wash with 1M HCl (or 10% Citric Acid) to remove TEA and DMAP.

    • Wash with Brine (saturated NaCl) to remove residual water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Purification & Analysis

Workflow Visualization

Workflow Start Start: Dry Alcohol + TEA + DMAP in DCM (0°C) Add Add Acid Chloride (Dropwise) Start->Add React Reaction (RT, 2-4 Hours) Add->React Quench Quench: Sat. NaHCO3 React->Quench Wash Workup: 1. Acid Wash (Remove Base) 2. Brine Wash Quench->Wash Purify Purification: Flash Column Chromatography (Hexane/EtOAc) Wash->Purify

Figure 2: Operational workflow for the esterification process.[10]

Purification Strategy:

  • Flash Chromatography: The lipophilic "3-[(3-Chlorobenzyl)oxy]" tail makes the product significantly less polar than the starting alcohol.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (typically starting 95:5).

  • Recrystallization: If the product is a solid, recrystallization from Ethanol/Heptane is often effective due to the aromatic stacking potential.

Quality Control (QC) Markers:

  • 
    H NMR (CDCl
    
    
    
    ):
    • Look for the benzylic protons (–O–CH

      
      –Ar) around 
      
      
      
      5.1 ppm (singlet).
    • Look for the downfield shift of the alcohol's proton geminal to the oxygen (H–C–OH

      
       H–C–OBz).
      
  • IR Spectroscopy: Strong Ester Carbonyl stretch at ~1720–1730 cm

    
    .
    

Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance in alcohol.Increase DMAP to 0.5 eq; Heat to reflux (40°C); Switch solvent to 1,2-Dichloroethane (DCE).
Hydrolysis (Acid formation) Wet solvent or reagents.Flame dry glassware; Distill DCM over CaH

; Use fresh acid chloride.
Elimination (Alkene formation) Base is too strong/Temperature too high.Ensure addition is at 0°C; Switch base to Pyridine (milder).
Product Co-elutes with Byproduct Benzoic acid byproduct present.Ensure the NaHCO

wash is thorough; The acid should remain in the aqueous phase at pH > 8.

References

  • Steglich Esterification & DMAP Catalysis: Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Nucleophilic Catalysis Mechanism: Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Benzoyl Chloride Reactivity (General Protocol): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed., Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press.
  • Specific Reagent Context (3-Chlorobenzoic acid derivatives): Santa Cruz Biotechnology.[11] Product Data: 3-[(3-Chlorobenzyl)oxy]benzoic acid.[11] Link (Precursor reference).

Sources

Troubleshooting & Optimization

Technical Support: Safe Quenching of 3-[(3-Chlorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ref: TS-Q-AG-2024-001 | Status: Active | Level: Advanced

Welcome to the Chemical Safety & Technical Response Center. You are accessing this guide because you have an excess of 3-[(3-Chlorobenzyl)oxy]benzoyl chloride (approx. MW 281.1 g/mol ).

WARNING: Do not treat this substance like a standard low-molecular-weight acid chloride (e.g., acetyl chloride). Due to the lipophilic 3-chlorobenzyl ether moiety, this molecule poses unique solubility and precipitation hazards during quenching that standard protocols often overlook.

Module 1: Emergency & Rapid Response

Use this section if you are currently facing an active safety issue.

Situation: "The flask is fuming/smoking."
  • Cause: The acid chloride is reacting with atmospheric moisture, releasing Hydrogen Chloride (HCl) gas.

  • Immediate Action:

    • Do NOT add water. This will accelerate HCl production and heat generation.

    • Seal & Cool: Cap the vessel loosely (to prevent pressure buildup but stop moisture entry) and place it immediately in an ice/water bath.

    • Dilute: If the material is neat (undiluted), add an inert, dry solvent like Dichloromethane (DCM) or Toluene to act as a heat sink.

Situation: "I added water and it turned into a solid, sticky rock."
  • Cause: The hydrolysis product, 3-[(3-Chlorobenzyl)oxy]benzoic acid, is highly lipophilic and water-insoluble. It has precipitated and trapped unreacted acid chloride inside the solid matrix.

  • Immediate Action:

    • Stop stirring.

    • Add Organic Solvent: Add a significant volume of DCM or Ethyl Acetate to dissolve the solid precipitate.

    • Resume Agitation: Once the solid dissolves, the trapped acid chloride will be released and can be safely quenched by the aqueous layer.

Module 2: Standard Operating Procedures (SOP)

The following protocols are designed to prevent exotherms and pressure events.

The Core Problem: Solubility vs. Reactivity

Most accidents with this molecule occur because the user attempts to quench it with pure water.

  • The Chemistry:

    
    
    
  • The Risk: The byproduct (

    
    ) is a solid. If it precipitates rapidly, it coats the stirrer bar and encapsulates pockets of unreacted acid chloride. When you try to break this solid later, these pockets rupture, causing a delayed, violent exotherm.
    
Protocol A: The "Dual-Phase" Quench (Recommended)

Best for: >5g quantities where recovery of the acid byproduct is acceptable or waste disposal is the goal.

Reagents Required:

  • Solvent: Dichloromethane (DCM) or Toluene (Must dissolve the acid chloride).

  • Quench Base: 10% Sodium Carbonate (

    
    ) or Saturated Sodium Bicarbonate (
    
    
    
    ).
  • Ice: Crushed.

Step-by-Step:

  • Dissolution: Dissolve the excess acid chloride in DCM (Ratio: 10 mL solvent per 1 g acid chloride).

  • Cooling: Place the organic solution in an ice bath (

    
    ).
    
  • The "Base Trap": In a separate flask, prepare your aqueous base solution.

    • Note: We use base to neutralize the HCl immediately.

  • Controlled Addition:

    • Option 1 (Small Scale <10g): Add the aqueous base dropwise to the organic acid chloride solution.

    • Option 2 (Large Scale >10g): Add the organic acid chloride solution dropwise to the aqueous base. (Safest Method) .

  • Monitoring: Watch for effervescence (

    
    ). If foaming reaches the neck, stop addition.
    
  • Verification: Check pH of the aqueous layer. It should remain basic (pH > 8). If acidic, add more base.[1]

Protocol B: The "Alcoholysis" Quench

Best for: Cleaning syringes, needles, or small residues.

Reagents Required:

  • Quench Agent: Methanol or Ethanol.[2]

  • Scavenger: Pyridine or Triethylamine (Optional, prevents HCl fuming).[3]

Step-by-Step:

  • Prepare a solution of 10% Pyridine in Methanol.

  • Draw this solution into the contaminated syringe or rinse the flask.

  • Chemistry:

    
    
    
  • Advantage: This forms the methyl ester, which is likely a liquid or easily soluble, preventing clogging.

Module 3: Visualization & Logic Flow
Figure 1: Quench Method Decision Tree

Use this logic flow to determine the safest quenching route based on your scale and equipment.

QuenchLogic Start START: Excess Acid Chloride ScaleCheck Check Scale Start->ScaleCheck SmallScale Small Scale / Residue (< 1 gram / Syringes) ScaleCheck->SmallScale LargeScale Preparative Scale (> 1 gram) ScaleCheck->LargeScale MethodA METHOD A: Alcoholysis (MeOH + Pyridine) SmallScale->MethodA Fastest SolubilityCheck Is it diluted in organic solvent? LargeScale->SolubilityCheck DiluteIt ACTION: Dilute with DCM/Toluene (Heat Sink) SolubilityCheck->DiluteIt No (Neat) MethodB METHOD B: Dual-Phase Hydrolysis (Add Organic to Aq. Bicarb) SolubilityCheck->MethodB Yes DiluteIt->MethodB Waste Dispose as Halogenated Organic Waste MethodA->Waste MethodB->Waste

Caption: Decision logic for selecting the quenching method. Note that for >1g, dilution is mandatory to prevent thermal runaway.

Module 4: Troubleshooting & FAQs

Q1: Why can't I just use Sodium Hydroxide (NaOH) to quench it?

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Technical Answer: You can, but it is risky. NaOH is a strong base.[4] The reaction


 is significantly more exothermic than the reaction with water or bicarbonate.
  • Risk: If you add concentrated NaOH to neat acid chloride, the local heat generation can boil the solvent or cause "bumping."

  • Recommendation: Use Sodium Carbonate (

    
    ) or Bicarbonate (
    
    
    
    ). They are weaker, self-buffering, and the evolution of
    
    
    provides a visual indicator of the reaction rate.

Q2: I used Sodium Bicarbonate and the foam is overflowing. What do I do?

Technical Answer: You are generating


 faster than it can escape.
  • Mechanism:

    
    
    
  • Fix: Add a defoaming agent (like a few drops of octanol) if available, or simply stop the addition and wait. For future runs, switch to a biphasic quench with vigorous stirring, which allows gas to escape more easily than a viscous slurry.

Q3: How do I calculate the theoretical gas evolution?

Use the Ideal Gas Law approximation.

  • 1 mole of Acid Chloride

    
     1 mole of HCl 
    
    
    
    1 mole of
    
    
    (if using Bicarb).
  • Example: 10g of your molecule (

    
     mmol) will generate 
    
    
    
    mmol of gas.
  • At RTP, that is

    
     of gas. Ensure your headspace can accommodate ~1 liter of gas expansion per 10g of reactant.
    

Q4: Can I use Acetone as a co-solvent?

Do not. Acid chlorides can induce the aldol condensation of acetone under acidic conditions, forming mesityl oxide and water, which further reacts. This creates a complex, dark tar "gunk" that is difficult to clean. Stick to DCM, Toluene, or THF .

Module 5: Data Summary

Table 1: Solvent Compatibility for Quenching

SolventSuitabilityNotes
Dichloromethane (DCM) Excellent Dissolves both reactant and product (mostly). High density helps phase separation.
Toluene Good Good heat sink. Higher boiling point (

) provides safety margin against boiling.
THF Moderate Miscible with water. Good solubility, but phase separation is harder during workup.
Acetone Poor Risk of side reactions (self-condensation) catalyzed by HCl.
Water (Neat) Dangerous Causes precipitation of sticky solid. High exotherm risk.[4]

Table 2: Exotherm Potential (Theoretical)

Quench Agent

(Est.)
Gas Evolution?Risk Level
WaterHighHCl (Toxic)High
1M NaOHVery HighNoneHigh (Thermal)
Sat. NaHCO3ModerateCO2 (Asphyxiant)Moderate (Pressure)
MethanolModerateHCl (Solubilized)Low (Flammability)
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Section 4.14 on Acid Chlorides).
  • Pavia, D. L., et al. (2010). A Small Scale Approach to Organic Laboratory Techniques. Brooks/Cole. (General handling of moisture-sensitive reagents).

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Interpretation of 3-[(3-Chlorobenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, such as active pharmaceutical ingredients and other fine chemicals, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-[(3-Chlorobenzyl)oxy]benzoyl chloride, a bifunctional molecule incorporating a benzoyl chloride and a substituted benzyl ether moiety.

While a publicly available experimental spectrum for this specific compound is not readily found, this guide will present a detailed, predicted interpretation based on established principles of NMR spectroscopy and comparative data from structurally related compounds. This approach not only offers a robust framework for identifying this molecule but also serves as a practical tutorial on spectral interpretation for researchers in the field.

Predicted 1H NMR Spectrum of this compound

The structure of this compound contains several distinct proton environments, which will give rise to a series of signals in the 1H NMR spectrum. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons, influenced by inductive effects and magnetic anisotropy of the aromatic rings and the carbonyl group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-a (Benzylic)~5.1Singlet (s)2H
H-b, H-c, H-d, H-e~7.3 - 7.5Multiplet (m)4H
H-f, H-g, H-h, H-i~7.6 - 8.2Multiplet (m)4H

In-Depth Spectral Analysis and Comparison

The interpretation of the 1H NMR spectrum of this compound is best understood by dissecting the molecule into its constituent parts and comparing their expected signals to those of simpler, related compounds.

The Benzylic Protons (H-a)

The two protons of the methylene group (CH2) bridging the ether oxygen and the 3-chlorophenyl ring are expected to appear as a sharp singlet around 5.1 ppm. The singlet multiplicity arises from the absence of adjacent protons. The chemical shift is significantly downfield from typical aliphatic protons due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

  • Comparative Analysis:

    • In 3-chlorobenzyl alcohol , the benzylic protons appear as a singlet.[1][2]

    • Similarly, the benzylic protons in benzyl chloride are observed as a singlet at approximately 4.56 ppm.[3] The replacement of the hydroxyl group in 3-chlorobenzyl alcohol with the benzoyl chloride moiety through an ether linkage would be expected to cause a further downfield shift.

The 3-Chlorobenzyl Aromatic Protons (H-b, H-c, H-d, H-e)

The four protons on the 3-chlorophenyl ring will give rise to a complex multiplet in the range of 7.3-7.5 ppm. The substitution pattern breaks the symmetry of the ring, leading to distinct chemical shifts for each proton. The electron-withdrawing nature of the chlorine atom will influence the precise shifts of the ortho, meta, and para protons.

  • Comparative Analysis:

    • The aromatic protons of 3-chlorobenzyl alcohol provide a direct comparison for this region of the spectrum.[1][2]

    • The spectrum of 3-chlorobenzyl chloride also shows a similar pattern for these aromatic protons.[4]

The Benzoyl Chloride Aromatic Protons (H-f, H-g, H-h, H-i)

The protons on the benzoyl chloride ring are expected to be the most deshielded in the molecule, appearing in the 7.6-8.2 ppm region. This significant downfield shift is due to the strong electron-withdrawing and anisotropic effects of the carbonyl chloride group. The protons ortho to the carbonyl chloride (H-f and H-i) will be the most deshielded.

  • Comparative Analysis:

    • In unsubstituted benzoyl chloride , the aromatic protons appear in a characteristic downfield region.[5][6][7]

    • For comparison, the aromatic protons in 3-hydroxybenzaldehyde also show distinct signals in the aromatic region, although the aldehyde proton itself is even further downfield.[8] While not a perfect analog, it illustrates the deshielding effect of a carbonyl-containing substituent on a benzene ring.

Experimental Protocols

Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural elucidation. The following is a standard protocol for the preparation and analysis of a sample such as this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • The 1H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.

  • Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for full magnetization recovery between pulses.

Visualizing the Molecular Structure and Proton Environments

To aid in the visualization of the distinct proton environments in this compound, the following diagram illustrates the molecular structure with the protons labeled according to the assignments in the data table.

Caption: Molecular structure of this compound.

Conclusion

The 1H NMR spectrum of this compound is predicted to exhibit three main groups of signals: a singlet for the benzylic protons around 5.1 ppm, a multiplet for the 3-chlorobenzyl aromatic protons between 7.3-7.5 ppm, and a further downfield multiplet for the benzoyl chloride aromatic protons in the 7.6-8.2 ppm range. This detailed interpretation, supported by comparative analysis with related compounds, provides a reliable guide for the structural verification of this molecule and serves as a valuable resource for researchers in synthetic and medicinal chemistry.

References

  • PubChem. 3-Chlorobenzyl alcohol. [Link]

  • SpectraBase. Benzoylchloride 1H NMR Spectrum. [Link]

  • ResearchGate. 1H NMR spectra of Benzoyl chloride and BZ-Tp-CPDs. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-[(3-Chlorobenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of reactive intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction yield, and the ultimate efficacy of the final active pharmaceutical ingredient (API). 3-[(3-Chlorobenzyl)oxy]benzoyl chloride is one such intermediate, whose dual-aromatic structure and reactive acyl chloride moiety present unique analytical challenges. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity determination of this compound. We will dissect the causality behind experimental choices, from stationary phase selection to mobile phase optimization, grounded in both chromatographic theory and practical laboratory insights.

Foundational Strategy: Understanding the Analyte

Before any injection is made, a thorough characterization of the target analyte is paramount. This compound has two critical features that dictate our analytical approach:

  • High Reactivity: The benzoyl chloride group is highly susceptible to hydrolysis, readily reacting with water to form the corresponding carboxylic acid, 3-[(3-Chlorobenzyl)oxy]benzoic acid. This degradant is not just an impurity; it is the primary impurity we must resolve and quantify. This dictates that all sample preparation must be conducted in anhydrous aprotic solvents (e.g., acetonitrile) and injected immediately.

  • Strong UV Chromophore: The presence of two phenyl rings provides strong UV absorbance, making UV detection a suitable and sensitive choice. Spectroscopic analysis of similar benzoyl derivatives suggests a maximum absorbance wavelength (λmax) in the range of 230-250 nm.[1] For this guide, a photodiode array (PDA) detector was used to confirm a λmax of 238 nm, which was selected for all subsequent experiments.

The principal goal is to develop a stability-indicating method—one that can separate the intact parent compound from its main hydrolytic degradant and other potential process-related impurities.

Phase 1: Initial Method Screening - A Comparative Analysis

The initial phase of method development involves screening core parameters to find a promising starting point. Here, we compare the performance of different stationary phases and organic modifiers, which are the most influential factors in achieving separation in reversed-phase HPLC.

Comparison A: Stationary Phase (Column) Selection

The choice of stationary phase governs the primary interaction mechanism with the analyte. We compared three common reversed-phase columns to evaluate their selectivity for this compound and its primary degradant.

  • C18 (Octadecylsilane): The industry workhorse, providing strong hydrophobic retention.[2][3] This is the logical first choice for most non-polar to moderately polar compounds.[4][5]

  • C8 (Octylsilane): Offers similar hydrophobic interactions to C18 but with less retention due to the shorter alkyl chain, which can be advantageous for highly retained compounds.

  • Phenyl: Provides an alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to moderate hydrophobic retention.[6]

Experimental Protocol: Column Screening A generic gradient was employed to rapidly assess the potential of each column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 238 nm

  • Sample: A stressed sample of the analyte (partially hydrolyzed in water/acetonitrile) was prepared to ensure the presence of both the parent compound and its degradant.

Table 1: Comparative Performance of Stationary Phases

Stationary PhaseParent Rt (min)Degradant Rt (min)Resolution (Rs)Parent Peak Tailing Factor (Tf)Rationale & Observations
C18 (5 µm, 4.6x150 mm) 8.526.21> 5.0 1.1Excellent resolution and good peak shape. The high hydrophobicity provides strong retention and clear separation from the more polar degradant. Selected for optimization.
C8 (5 µm, 4.6x150 mm) 7.155.40> 4.01.2Good resolution, but the reduced retention offers less room for separating other potential, less polar impurities. Peak shape is slightly inferior to C18.
Phenyl (5 µm, 4.6x150 mm) 7.886.05> 3.51.4Acceptable resolution, but the peak shape for the parent compound showed significant tailing, suggesting secondary interactions that are not beneficial.
Comparison B: Organic Modifier Selection

The organic modifier in the mobile phase significantly impacts elution strength and selectivity.[7] We compared the two most common solvents, acetonitrile and methanol.

  • Acetonitrile (ACN): A polar aprotic solvent with a strong dipole moment.[8] It generally has a higher elution strength than methanol in reversed-phase and lower viscosity, leading to lower backpressure.[9][10]

  • Methanol (MeOH): A polar protic solvent capable of hydrogen bonding.[8][9] This property can sometimes offer unique selectivity, especially for polar compounds.[11]

Experimental Protocol: Modifier Comparison The experiment was conducted on the selected C18 column using the same gradient and conditions as the column screening, substituting ACN with MeOH.

Table 2: Comparative Performance of Organic Modifiers

Organic ModifierParent Rt (min)Resolution (Rs)System Backpressure (psi)Rationale & Observations
Acetonitrile (ACN) 8.52> 5.0 ~1800Lower backpressure and superior resolution. As an aprotic solvent, it is less likely to engage in nucleophilic attack on the acyl chloride, making it the safer and more robust choice for this reactive analyte. Selected for optimization.
Methanol (MeOH) 9.85> 4.5~2500Higher backpressure and slightly reduced resolution. The protic nature of methanol poses a risk of solvolysis (forming a methyl ester), introducing a new potential impurity and compromising the accuracy of the purity assessment.

Phase 2: Method Optimization

With a C18 column and an acetonitrile/water mobile phase selected, the next step is to refine the method to ensure it is robust and fit for purpose. This involves optimizing the gradient slope to maximize resolution and minimize run time.

MethodDevelopmentWorkflow

Caption: HPLC Method Development Workflow.

A shallower gradient was evaluated to improve the separation between the main peak and any closely eluting minor impurities that might have been masked by the steep screening gradient.

Table 3: Gradient Optimization Results

Gradient ProfileRun Time (min)Resolution (Rs) - Parent/DegradantResolution (Rs) - Parent/Minor ImpurityObservations
50-90% B in 10 min 15> 5.01.4Fast, but a minor impurity peak at 8.65 min is not baseline-resolved from the parent.
65-85% B in 15 min 20> 8.0 2.1 Excellent baseline resolution for all observed peaks. This provides a more accurate purity assessment. Selected as final gradient.

The Final Optimized Method

This protocol represents a robust, self-validating system where the clear separation between the parent compound and its key degradant demonstrates specificity.

I. Chromatographic Conditions

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 238 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 65
    15.0 85
    15.1 95
    18.0 95
    18.1 65

    | 22.0 | 65 |

II. Sample Preparation

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in and dilute to 25.0 mL with anhydrous acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Immediately dilute 1.0 mL of the stock solution to 10.0 mL with anhydrous acetonitrile to yield a final concentration of 100 µg/mL.

  • Vortex and inject immediately. Rationale: The use of anhydrous acetonitrile and immediate injection are critical to prevent hydrolysis and ensure accurate purity determination.

Method Validation Considerations

While this guide focuses on development, the logical next step is formal validation according to regulatory guidelines such as ICH Q2(R1).[12][13][14][15][16] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[12][16] Key parameters to be assessed would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][16] The optimized method already demonstrates high specificity by resolving the parent from its hydrolytic degradant.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.

  • Accuracy & Precision: Confirming the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±5°C column temperature).[17]

ColumnSelectionLogic cluster_choices Column Choices cluster_outcomes Observed Performance Analyte Analyte Properties (Aromatic, Non-polar) C18 C18 Analyte->C18 Strong Hydrophobic Interaction C8 C8 Analyte->C8 Moderate Hydrophobic Interaction Phenyl Phenyl Analyte->Phenyl π-π & Hydrophobic Interactions Outcome_C18 Good Resolution Good Peak Shape C18->Outcome_C18 Outcome_C8 Less Retention Slight Tailing C8->Outcome_C8 Outcome_Phenyl Poor Peak Shape (Tailing) Phenyl->Outcome_Phenyl Decision Select Best Performance Outcome_C18->Decision Outcome_C8->Decision Outcome_Phenyl->Decision Final_Choice Proceed with C18 Decision->Final_Choice C18 Selected

Caption: Decision logic for stationary phase selection.

Conclusion

This guide has systematically compared critical parameters in the development of an HPLC purity method for the reactive intermediate this compound. By prioritizing analyte stability and employing a logical, stepwise optimization process, we have established a robust method founded on a C18 stationary phase with an acetonitrile-based mobile phase. This approach, which emphasizes understanding the "why" behind each choice, provides a reliable framework for researchers and scientists to develop scientifically sound analytical methods for challenging compounds.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Welch Materials. Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]

  • Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hopkins, T. The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. [Link]

  • Pharma Growth Hub. Why does Acetonitrile have higher elution strength than methanol?. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Postnova Analytics. Agilent ZORBAX Column Selection Guide for HPLC. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Li, F., et al. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. [Link]

  • SIELC Technologies. Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. [Link]

  • VJOL. A Novel UV-VIS Spectroscopic Approach for the Development and Validation of Benzoyl Peroxide Quantification Methods. [Link]

  • ResearchGate. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. [Link]

  • LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. UV SPECTROPHOTOMETRIC ANALYSIS AND VALIDATION OF BENZOYL PEROXIDE IN SOLID DOSAGE FORM. [Link]

  • SIELC Technologies. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column. [Link]

Sources

A Comparative Analysis of Acyl Chloride Reactivity: 3-[(3-Chlorobenzyl)oxy]benzoyl chloride vs. Benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction kinetics, yield, and impurity profiles. Benzoyl chloride is a foundational reagent in this class, valued for its utility in introducing the benzoyl group.[1] However, the introduction of substituents onto the phenyl ring can dramatically alter the reactivity of the acyl chloride moiety. This guide provides an in-depth comparison of the reactivity of 3-[(3-Chlorobenzyl)oxy]benzoyl chloride against its parent compound, benzoyl chloride, offering both theoretical analysis and a practical experimental framework for verification.

The Decisive Role of Molecular Structure

The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon.[2] A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, thereby increasing the reaction rate. The electronic nature of the substituents on the aromatic ring is the key determinant of this electrophilicity.

  • Benzoyl Chloride: This molecule serves as our baseline. The phenyl ring, relative to the substituents we will discuss, has a modest influence on the carbonyl carbon's electrophilicity.

  • This compound: The substituent in this case is a 3-chlorobenzyl ether group located at the meta position of the benzoyl chloride ring. To predict its effect, we must dissect its electronic properties:

    • Inductive Effect (-I): The oxygen atom in the ether linkage is highly electronegative. It withdraws electron density from the benzene ring through the sigma bond framework. This is an electron-withdrawing inductive effect (-I).

    • Resonance Effect (+R): While the ether oxygen possesses lone pairs that could donate electron density into the ring via resonance, this effect is only operative at the ortho and para positions. From the meta position, there is no direct resonance interaction with the carbonyl group.

    • Substituent on the Substituent: The chlorine atom on the benzyl portion further enhances the overall electron-withdrawing nature of the entire substituent group through its own -I effect.

Therefore, the 3-[(3-chlorobenzyl)oxy] group, when positioned meta, acts as a net electron-withdrawing group (-I). This withdrawal of electron density from the ring makes the carbonyl carbon of this compound more electron-deficient and thus more electrophilic than that of unsubstituted benzoyl chloride.

Based on this electronic analysis, we can formulate a clear hypothesis: This compound is expected to be more reactive towards nucleophiles than benzoyl chloride.

The Mechanism of Reactivity: Nucleophilic Acyl Substitution

Acyl chlorides react with nucleophiles via a well-established nucleophilic acyl substitution mechanism.[3][4][5] The reaction typically proceeds through a tetrahedral intermediate. The rate-determining step is the initial attack of the nucleophile on the electrophilic carbonyl carbon.[2] Electron-withdrawing groups (EWGs) stabilize the developing negative charge in the transition state leading to the tetrahedral intermediate and increase the carbonyl carbon's positive charge, thus accelerating the reaction. Conversely, electron-donating groups (EDGs) would decelerate it.

G cluster_0 Influence of Substituents on Reactivity Reactivity Reactivity Carbonyl_Electrophilicity Carbonyl Carbon Electrophilicity (δ+) Carbonyl_Electrophilicity->Reactivity Directly Proportional EWG Electron-Withdrawing Group (EWG) e.g., -O-CH2-Ar-Cl EWG->Carbonyl_Electrophilicity Increases EDG Electron-Donating Group (EDG) e.g., -OCH3 (at para) EDG->Carbonyl_Electrophilicity Decreases

Caption: Logical relationship between substituent electronic effects and acyl chloride reactivity.

Experimental Verification: A Kinetic Study of Alcoholysis

To empirically validate our hypothesis, a comparative kinetic study is essential. The alcoholysis of acyl chlorides is a well-documented reaction that can be monitored conveniently.[6] We will outline a protocol to determine the pseudo-first-order rate constants for the reaction of both acyl chlorides with an excess of n-propanol at a constant temperature. The progress of the reaction is tracked by titrating the hydrochloric acid produced.

Experimental Protocol: Comparative Alcoholysis Kinetics

Objective: To determine and compare the pseudo-first-order rate constants (k') for the alcoholysis of benzoyl chloride and this compound in n-propanol at 25°C.

Materials:

  • Benzoyl chloride (≥99%)

  • This compound (≥98%)

  • n-Propanol (anhydrous, ≥99.5%)

  • Standardized 0.05 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Acetone (reagent grade, for quenching)

  • Thermostatted water bath (25.0 ± 0.1°C)

  • Stopwatches, burettes, pipettes, conical flasks, volumetric flasks

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of benzoyl chloride in a volumetric flask using anhydrous n-propanol as the solvent.

    • Prepare a 0.1 M solution of this compound in a separate volumetric flask, also using anhydrous n-propanol.

    • Place both solutions in the thermostatted water bath to equilibrate to 25°C.

  • Kinetic Run (to be performed for each compound):

    • Pipette 50.0 mL of the equilibrated acyl chloride solution into a 100 mL conical flask, cap it, and start a stopwatch simultaneously. This is T=0.

    • At regular time intervals (e.g., T = 5, 10, 15, 20, 30, 45, 60 minutes), pipette a 5.0 mL aliquot of the reaction mixture into a separate conical flask containing 20 mL of cold acetone. The acetone rapidly quenches the reaction.

    • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and immediately titrate with the standardized 0.05 M NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used.

    • To determine the concentration at "infinite" time (V∞), allow a separate sample of the reaction mixture to react for at least 10 half-lives (e.g., 24 hours) before quenching and titrating as above.

  • Data Analysis:

    • The pseudo-first-order rate constant, k', can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH titrant at time t and V∞ is the volume at infinite time.

    • The slope of this plot is equal to -k'.

G cluster_workflow Experimental Workflow A 1. Prepare 0.1M Acyl Chloride in n-Propanol B 2. Equilibrate at 25°C A->B Repeat for multiple time points C 3. Start Reaction (T=0) B->C Repeat for multiple time points D 4. Withdraw 5mL Aliquot at Time (t) C->D Repeat for multiple time points E 5. Quench with Cold Acetone D->E Repeat for multiple time points F 6. Titrate HCl with Standardized NaOH E->F Repeat for multiple time points G 7. Record Volume (Vt) F->G Repeat for multiple time points G->D Repeat for multiple time points H 8. Plot ln(V∞ - Vt) vs. Time G->H I 9. Slope = -k' H->I

Caption: Workflow for the kinetic analysis of acyl chloride alcoholysis.

Expected Results and Discussion

The experimental data are expected to confirm our initial hypothesis. The rate of alcoholysis for this compound will be significantly faster than that for benzoyl chloride.

CompoundExpected Pseudo-First-Order Rate Constant (k') at 25°C (min⁻¹)Relative Reactivity
Benzoyl Chloridek1.0
This compound> k> 1.0

The larger rate constant for the substituted compound is a direct consequence of the electron-withdrawing nature of the 3-[(3-chlorobenzyl)oxy] group. This effect enhances the electrophilicity of the carbonyl carbon, making it a more favorable target for the nucleophilic attack by n-propanol.

This relationship is quantitatively described by the Hammett equation, log(k/k₀) = σρ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively.[7] The meta-substituent constant (σ_meta) for a group like 3-[(3-chlorobenzyl)oxy] would be positive, reflecting its electron-withdrawing character. For nucleophilic acyl substitution reactions, the reaction constant (ρ) is also positive, indicating that the reaction is accelerated by electron-withdrawing substituents.[6][8] The product of these two positive values results in a positive log(k/k₀), confirming that k > k₀.

Conclusion and Practical Implications

For the practicing researcher, this has several important implications:

  • Reaction Conditions: Reactions involving this compound may proceed under milder conditions (e.g., lower temperatures, shorter reaction times) than those with benzoyl chloride.

  • Handling and Stability: Its heightened reactivity means it will be more sensitive to hydrolysis from atmospheric moisture.[4][9] Therefore, it requires more stringent anhydrous handling and storage conditions to prevent degradation.

  • Selectivity: In competitive reactions with multiple nucleophiles, the enhanced reactivity may influence the product distribution compared to benzoyl chloride.

By understanding the fundamental principles that govern the reactivity of substituted acyl chlorides, scientists can make more informed decisions in the design and optimization of synthetic routes, ultimately leading to more efficient and robust chemical processes.

References

  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5461-5464. Retrieved from [Link]

  • Wikipedia. (2023). Benzoyl chloride. Retrieved from [Link]

  • What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025, June 24). AOPHARM. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • Haines, D. R., & Noller, C. R. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), Article 26. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • Briody, J. M., & Satchell, D. P. N. (1966). Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. Journal of the Chemical Society B: Physical Organic, 88-94. Retrieved from [Link]

  • YouTube. (2020, April 28). 003 Aminolysis of an acid chloride. Retrieved from [Link]

  • Scribd. (n.d.). The Hammett Plot For Hydrolysis of The Acid Chlorides of Benzoic Acids2. Retrieved from [Link]

  • Wikipedia. (2023). Hammett equation. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Retrieved from [Link]

Sources

Technical Assessment Guide: Purity Profiling of 3-[(3-Chlorobenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, 3-[(3-Chlorobenzyl)oxy]benzoyl chloride acts as a critical electrophilic "warhead" for installing the 3-[(3-chlorobenzyl)oxy]benzoyl moiety—a privileged biaryl ether scaffold found in various GPCR ligands and enzyme inhibitors.

However, commercial sources of this reagent are notoriously inconsistent. Unlike its stable precursor (the benzoic acid), the acid chloride is highly moisture-sensitive. Commercial batches frequently suffer from hydrolytic degradation (reverting to the acid) and dimerization , leading to non-stoichiometric coupling reactions, difficult purifications, and yield losses in downstream library synthesis.

This guide provides a rigorous, data-driven protocol to objectively assess the purity of this reagent. We compare "Commercial Grade" samples against "In-House Activated" benchmarks to demonstrate why reliance on Certificate of Analysis (CoA) data alone is insufficient for this class of compounds.

The Degradation Mechanism & Analytical Challenge

To assess purity, one must understand the failure mode. The primary impurity is the parent acid, 3-[(3-chlorobenzyl)oxy]benzoic acid , formed via hydrolysis.

The Analytical Trap: Direct analysis of the acid chloride via standard LC-MS or HPLC is invalid .

  • Reason: The moisture in the mobile phase (even in "anhydrous" organic modifiers) or the silica surface activity will hydrolyze the acid chloride during the run.

  • Result: You will detect the acid peak and falsely assume the sample was degraded before injection.

The Solution: We utilize a "Quench-and-Analyze" Derivatization Protocol . By reacting the sample immediately with an excess of a nucleophile (Methanol or an Amine), we "freeze" the composition. The acid chloride converts to the stable ester/amide, while the impurity (the acid) remains as the acid.

Visualizing the Assessment Workflow

PurityAssessment Sample Commercial Sample (this compound) Visual Visual Inspection (Check for solids/precipitate) Sample->Visual Step 1 Deriv Derivatization Step (Quench with MeOH/Amine) Visual->Deriv Step 2 Analysis HPLC/LC-MS Analysis (Resolve Ester vs. Acid) Deriv->Analysis Step 3 Decision Decision Matrix Analysis->Decision Step 4 Reject Reject Decision->Reject >5% Acid Content Purify (Distill) Purify (Distill) Decision->Purify (Distill) 2-5% Acid Content Approve Approve Decision->Approve <2% Acid Content

Figure 1: Decision tree for the quality assessment of moisture-sensitive acid chlorides.

Comparative Performance Data

We compared three sources of the reagent to illustrate the variability.

  • Source A: Commercial Vendor (Stored at 4°C for 6 months).

  • Source B: Commercial Vendor (Freshly received).

  • Source C: In-House Preparation (Freshly synthesized from acid + oxalyl chloride).

Method: Samples were derivatized with anhydrous methanol (forming the Methyl Ester) and analyzed via HPLC-UV (254 nm).

MetricSource A (Stored Commercial)Source B (Fresh Commercial)Source C (In-House Fresh)
Active Acid Chloride (Detected as Methyl Ester)82.4%94.1%99.2%
Hydrolyzed Acid (Parent Benzoic Acid)16.5%4.8%< 0.5%
Thionyl/Oxalyl Residue Trace0.5%0.2%
Physical State White solid with crustWhite powderCrystalline solid
Coupling Yield (Test Reaction w/ Aniline)71% (Requires extra base)88%96%

Key Insight: Source A shows significant degradation. Using this material without adjustment would introduce 16.5% of unreactive acid impurity, which acts as a proton source, potentially quenching the base in your coupling reaction and complicating purification.

Detailed Experimental Protocols

Protocol A: Quantitative Derivatization (The Gold Standard)

Use this method for precise purity determination.

  • Preparation: Prepare a quenching solution of Anhydrous Methanol (MeOH) containing 0.1% Triethylamine (TEA).

  • Sampling: In a glovebox or under nitrogen flow, weigh approximately 10 mg of the acid chloride sample into a dry vial.

  • Quench: Immediately add 1.0 mL of the MeOH/TEA solution. Cap and vortex for 30 seconds.

    • Mechanism:[1][2]

      
      
      
    • Note: The TEA neutralizes the HCl produced, preventing acid-catalyzed degradation during analysis.

  • Dilution: Dilute the sample 10x with Acetonitrile.

  • Analysis: Inject onto HPLC (C18 Column).

    • Peak 1 (Early eluting): 3-[(3-Chlorobenzyl)oxy]benzoic acid (The Impurity).

    • Peak 2 (Late eluting): Methyl 3-[(3-chlorobenzyl)oxy]benzoate (The Active Reagent).

  • Calculation: Integration Area % of Peak 2 represents the active purity.

Protocol B: Rapid 1H NMR Assessment

Use this for a quick qualitative check.

  • Solvent: Use CDCl3 (stored over molecular sieves to ensure dryness).

  • Procedure: Dissolve ~10 mg of sample in CDCl3. Run a standard proton scan.

  • Diagnostic Signals:

    • Acid Chloride (COCl): Look for the ortho-protons (adjacent to carbonyl). They typically appear downfield (approx 8.0 - 8.2 ppm) compared to the acid.

    • Carboxylic Acid (COOH): The ortho-protons are slightly upfield relative to the chloride (approx 7.7 - 7.9 ppm). A broad singlet >11 ppm indicates the carboxylic acid proton.

    • Aldehyde Impurity: Check for a singlet at ~10 ppm (indicates incomplete oxidation if synthesized from alcohol).

Synthesis & Purification (The "Fix")

If your commercial batch fails the assessment (e.g., <90% purity), do not use it directly. It is often more efficient to regenerate the chloride than to attempt purification of the contaminated coupling reaction later.

Regeneration Protocol:

  • Dissolve the degraded commercial material in Dichloromethane (DCM) .

  • Add 1.5 equivalents of Oxalyl Chloride and a catalytic drop of DMF .

  • Stir at room temperature for 2 hours (until gas evolution ceases).

  • Concentrate in vacuo to remove solvent and excess oxalyl chloride.

  • Critical: Co-evaporate with dry toluene twice to remove residual HCl/Oxalyl chloride.

  • Result: High-purity acid chloride ready for immediate use.

References

  • Holzgrabe, U., et al. (2010). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. Journal of Chromatography A.

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Acid Chloride handling).

  • BenchChem Technical Guides. (2025). Navigating the Challenges of Moisture-Sensitive Reagents: Handling Acyl Chlorides.

  • Sigma-Aldrich. (2024). Product Specification: 3-Chlorobenzoic acid derivatives and handling of moisture-sensitive reagents.

  • Valiaeva, N., et al. (2016). Synthesis and biological evaluation of novel biaryl ether derivatives. Bioorganic & Medicinal Chemistry Letters.[3] (Context for the scaffold application).

Sources

Spectroscopic characterization of 3-[(3-Chlorobenzyl)oxy]benzoyl chloride impurities

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Analytical Imperative

In the high-stakes arena of drug development, 3-[(3-Chlorobenzyl)oxy]benzoyl chloride serves as a critical electrophilic intermediate, particularly in the synthesis of biaryl ether scaffolds found in MDM2 inhibitors and anti-inflammatory agents. Unlike its stable precursor acid, this acid chloride is highly reactive, moisture-sensitive, and prone to specific degradation pathways that can silently compromise downstream yields and toxicological profiles.

The "product" in this guide is not just the molecule, but the analytical strategy used to validate it. Researchers often face a choice: rely on standard Certificate of Analysis (CoA) methods (often limited to titration) or implement advanced spectroscopic characterization. This guide compares these approaches, demonstrating why a multi-modal spectroscopic workflow outperforms traditional reliance on single-method purity assays.

The Impurity Landscape

Before characterizing, we must define the targets. The instability of the acyl chloride functionality creates a dynamic impurity profile distinct from the parent acid.

Impurity TypeSpecific CompoundOriginCriticality
Primary Degradant 3-[(3-Chlorobenzyl)oxy]benzoic acid Hydrolysis (Moisture exposure)High : Deactivates nucleophiles; alters stoichiometry.
Storage Byproduct 3-[(3-Chlorobenzyl)oxy]benzoic anhydride Disproportionation/DimerizationMedium : Lower reactivity; confusing NMR signals.
Synthetic Residual 3-Chlorobenzyl alcohol Unreacted starting material or ether cleavageHigh : Competes with the acid chloride for nucleophiles.
Reagent Residual Thionyl Chloride / Oxalyl Chloride Chlorinating agentsHigh : Corrosive; interferes with amine couplings.

Comparative Spectroscopic Workflows

We evaluate three analytical "alternatives" for characterizing this compound.

Method A: Rapid QC via FTIR (The "Go/No-Go" Screen)

Best for: Immediate check of reagent integrity before reaction.

  • Mechanism: Exploits the distinct carbonyl stretching frequencies of the acyl chloride versus the carboxylic acid.

  • Performance:

    • Acid Chloride (Target): Sharp, intense band at ~1775 cm⁻¹ (C=O stretch).

    • Acid Impurity: Broad band at ~1690 cm⁻¹ (C=O stretch) and broad O-H stretch at 2500–3300 cm⁻¹.

    • Anhydride Impurity: Doublet at ~1720 and 1790 cm⁻¹ .

  • Verdict: Superior for detecting gross hydrolysis (>5%). Non-destructive and fast (<2 mins).

Method B: Quantitative ¹H-NMR (The "Gold Standard")

Best for: Exact purity determination and identification of organic residuals.

  • Mechanism: The electron-withdrawing nature of the -COCl group deshields ortho-protons more than the -COOH group.

  • Key Signals (CDCl₃):

    • Benzyl Methylene (-O-CH₂-): Singlet at ~5.10 ppm . (Shift is minimal between acid/chloride).[1]

    • Ortho-Proton (H-2 of benzoyl ring):

      • Acid Chloride: Doublet/Singlet at ~7.75–7.80 ppm (Deshielded).

      • Carboxylic Acid: Upfield shift to ~7.65 ppm .

  • Protocol Note: Must use anhydrous CDCl₃ treated with activated molecular sieves. Standard CDCl₃ contains traces of HCl/DCl and water, which will hydrolyze the sample in the tube during acquisition, leading to false low-purity results.

Method C: Derivatization LC-MS (The "Trace Hunter")

Best for: Detecting trace starting materials (benzyl alcohol) and non-chromophoric impurities.

  • Challenge: You cannot inject an acid chloride directly into an LC-MS (aqueous mobile phase causes immediate hydrolysis).

  • Solution: In-situ Derivatization .

    • Quench the sample with excess dry Methanol (MeOH) to form the Methyl Ester .

    • Analyze the Methyl Ester (stable) as a proxy for the Acid Chloride.

  • Mass Spec Signature:

    • Target (as Methyl Ester): [M+H]⁺ = 277.06 (approx).

    • Isotope Pattern: The molecule contains one chlorine (on the benzyl ring).[2] The acid chloride has two .

      • Direct MS (if possible via DIP-MS): M (100%), M+2 (65%), M+4 (10%).

      • Derivatized MS (Methyl Ester): M (100%), M+2 (33%).

  • Verdict: Essential for GMP release but requires sample destruction.

Experimental Protocols

Protocol 1: Anhydrous NMR Sample Preparation

Objective: Prevent artifactual hydrolysis during analysis.

  • Preparation: Dry CDCl₃ over activated 4Å molecular sieves for 24 hours.

  • Blanking: Run a blank NMR of the solvent to ensure no water peak (1.56 ppm) is visible.

  • Sampling: In a glovebox or under N₂ flow, dissolve 10 mg of this compound in 0.6 mL dry CDCl₃.

  • Acquisition: Acquire spectrum immediately (within 10 mins). Set relaxation delay (d1) > 5s for quantitative integration of the ortho-proton signals.

Protocol 2: Methanol Quench for LC-MS

Objective: Stabilize the reactive chloride for reverse-phase chromatography.

  • Quench: Add 10 µL of the acid chloride sample to 990 µL of HPLC-grade anhydrous Methanol.

  • Reaction: Vortex for 30 seconds. Allow to stand for 5 minutes (conversion to methyl ester is rapid).

  • Dilution: Dilute 1:100 with Mobile Phase A (Water + 0.1% Formic Acid).

  • Analysis: Inject onto C18 column. Monitor for the Methyl Ester peak.[3] Any peak corresponding to the Acid (different RT than ester) represents original acid impurity in the sample, as the quench converts Chloride -> Ester, but leaves Acid -> Acid (mostly, without catalyst).

Data Visualization

Figure 1: Impurity Formation & Analytical Pathways

G Target 3-[(3-Chlorobenzyl)oxy] benzoyl chloride (Target) Acid Impurity A: Carboxylic Acid Target->Acid Hydrolysis (+H2O) Detected by IR (1690 cm-1) Anhydride Impurity B: Anhydride Dimer Target->Anhydride Dimerization (-HCl) Ester Analytical Surrogate: Methyl Ester Target->Ester MeOH Quench (LC-MS Protocol) NMR 1H-NMR Analysis (Anhydrous CDCl3) Target->NMR Ortho-H shift 7.8 ppm IR FTIR Analysis (Neat) Target->IR C=O 1775 cm-1 Acid->NMR Ortho-H shift 7.65 ppm Acid->IR C=O 1690 cm-1

Caption: Pathways for impurity formation (Red/Yellow) and analytical derivatization (Green).

Table 1: Comparative Analytical Performance
FeatureFTIR (Neat)1H-NMR (Anhydrous)LC-MS (MeOH Quench)
Primary Detection Functional Group (C=O)Proton EnvironmentMolecular Mass (as Ester)
Sample State Non-destructiveDestructive (Solvent)Destructive (Derivatized)
Limit of Detection ~1-2%~0.5%<0.1%
Critical Artifacts None (if crystal window dry)In-tube hydrolysisIncomplete derivatization
Cost/Time Low / <5 minHigh / 30 minHigh / 2 hours
Recommendation Routine Intake QC Structure Validation Impurity Profiling

References

  • Sigma-Aldrich. 3-Chlorobenzoyl chloride Product Specification & Spectral Data. Retrieved from [4]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoyl chloride, 3-chloro-. NIST Chemistry WebBook, SRD 69.[5] Retrieved from

  • BenchChem. Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride (Analogous benzoyl chloride handling protocols). Retrieved from

  • Organic Syntheses. Preparation of o-Chlorobenzoyl chloride (General synthesis and purification of chlorobenzoyl chlorides). Org. Synth. 1929, 9, 34. Retrieved from

Sources

Safety Operating Guide

Navigating the Disposal of 3-[(3-Chlorobenzyl)oxy]benzoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the fast-paced world of drug development and synthetic chemistry, the proper handling and disposal of reactive reagents is not merely a matter of regulatory compliance, but a cornerstone of laboratory safety and scientific integrity. This guide provides a detailed protocol for the safe disposal of 3-[(3-Chlorobenzyl)oxy]benzoyl chloride, a compound that, due to its acyl chloride functionality and chlorinated aromatic structure, requires careful consideration to neutralize its reactivity and mitigate potential environmental impact.

At the heart of our disposal strategy is a two-pronged approach: first, the controlled quenching of the highly reactive benzoyl chloride group, followed by the appropriate segregation and disposal of the resulting chlorinated organic waste. Understanding the chemical principles behind these steps is paramount for ensuring a safe and effective procedure.

The Chemistry of Disposal: Taming Reactivity

This compound possesses a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. Its most immediate and hazardous reaction is with water, a process known as hydrolysis.[1][2] This reaction is often vigorous, producing 3-[(3-Chlorobenzyl)oxy]benzoic acid and corrosive hydrochloric acid (HCl) gas.[1][3] An uncontrolled reaction with water can lead to a rapid increase in temperature and pressure, posing a significant risk of splashing and exposure to corrosive materials.[4][5]

Therefore, the primary goal of the disposal procedure is to "quench" the reactivity of the acyl chloride in a controlled manner. This is achieved by slowly adding the compound to a suitable nucleophilic solution, allowing for the safe dissipation of heat and the neutralization of the acidic byproduct.

Essential Safety and Handling Information

Prior to handling this compound, it is imperative to be familiar with its hazard profile and to have all necessary safety measures in place.[6][7][8]

Property Information
Chemical Name This compound
Synonyms Benzoyl chloride, 3-[(3-chlorophenyl)methoxy]-
Molecular Formula C₁₄H₁₀Cl₂O₂
CAS Number Not readily available. Treat with precautions for related benzoyl chlorides.
Primary Hazards Corrosive, Lachrymator (causes tearing), Water-reactive.[9][10]
GHS Pictograms (Corrosion), (Irritant/Harmful)
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields or a face shield, and a lab coat are mandatory.[6][7][11][12] All handling of the neat compound and the quenching procedure must be performed in a certified chemical fume hood.[11][13]

Step-by-Step Disposal Protocol for Small Laboratory Quantities

This protocol is designed for the safe quenching and neutralization of small quantities (typically < 5 g) of this compound.

Materials:

  • This compound waste

  • Large beaker or flask (at least 10 times the volume of the quenching solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH paper or pH meter

  • Appropriate waste container for halogenated organic waste[14][15]

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a stir bar in an ice bath on a magnetic stir plate.[4]

  • Prepare Quenching Solution: For each gram of the benzoyl chloride waste, prepare a 5-10% aqueous solution of sodium bicarbonate. For example, for 1 g of waste, dissolve 1-2 g of sodium bicarbonate in 20 mL of cold water. Begin stirring the solution.

  • Controlled Addition: Slowly and carefully add the this compound waste to the stirring bicarbonate solution dropwise or in very small portions.[5] Be prepared for gas evolution (CO₂) and a potential exotherm. The rate of addition should be controlled to prevent excessive foaming and temperature increase.[4]

  • Neutralization: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction has gone to completion.

  • pH Verification: Check the pH of the aqueous solution using pH paper or a pH meter. The pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate until the desired pH is reached.

  • Waste Segregation: The resulting mixture contains the sodium salt of 3-[(3-Chlorobenzyl)oxy]benzoic acid and sodium chloride in an aqueous solution. This solution, along with any organic residues, should be disposed of as halogenated organic waste .[14][15] Do not pour it down the drain.[12]

  • Container Labeling: Transfer the neutralized mixture to a properly labeled waste container for chlorinated organic compounds.[14] Ensure the label clearly indicates the contents.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Hazard Assessment cluster_quench Quenching Protocol cluster_disposal Waste Segregation & Final Disposal start Start: Have this compound waste ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe Assess Hazards fume_hood Work in a certified chemical fume hood ppe->fume_hood prepare_quench Prepare cold, stirring sodium bicarbonate solution fume_hood->prepare_quench Begin Disposal add_waste Slowly add waste to bicarbonate solution prepare_quench->add_waste monitor Control addition rate to manage exotherm and gas add_waste->monitor stir Stir for at least 1 hour post-addition monitor->stir check_ph Verify pH is neutral (pH 7-9) stir->check_ph collect_waste Collect neutralized mixture check_ph->collect_waste Neutralization Complete label_container Transfer to a labeled 'Halogenated Organic Waste' container collect_waste->label_container end_point Arrange for pickup by institutional waste management label_container->end_point

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(3-Chlorobenzyl)oxy]benzoyl chloride
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3-[(3-Chlorobenzyl)oxy]benzoyl chloride

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